1-(2,4-Dichlorophenyl)-5-fluoronaphthalene

Description

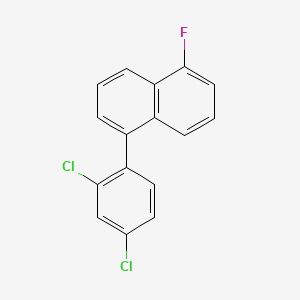

1-(2,4-Dichlorophenyl)-5-fluoronaphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene core substituted with a 2,4-dichlorophenyl group at the 1-position and a fluorine atom at the 5-position. The compound’s structure combines halogenated aromatic systems, which are known to influence electronic properties, lipophilicity, and chemical reactivity.

Properties

Molecular Formula |

C16H9Cl2F |

|---|---|

Molecular Weight |

291.1 g/mol |

IUPAC Name |

1-(2,4-dichlorophenyl)-5-fluoronaphthalene |

InChI |

InChI=1S/C16H9Cl2F/c17-10-7-8-13(15(18)9-10)11-3-1-5-14-12(11)4-2-6-16(14)19/h1-9H |

InChI Key |

VVLQRCMSHBWMQN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC=C2F)C(=C1)C3=C(C=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Structural and Chemical Properties Informing Synthesis

1-(2,4-Dichlorophenyl)-5-fluoronaphthalene features a naphthalene backbone substituted with fluorine at position 5 and a 2,4-dichlorophenyl group at position 1. Its molecular formula (C₁₆H₉Cl₂F) and high hydrophobicity (XLogP3-AA: 6.2) necessitate anhydrous conditions and halogen-compatible catalysts during synthesis. The compound’s stability under acidic conditions, inferred from its lack of hydrogen bond donors, supports the use of strong acids in intermediate steps.

Grignard Reagent-Mediated Coupling

Methodology Overview

Grignard reactions are widely employed for forming carbon-carbon bonds between aromatic halides and ketones or aldehydes. A patent (CN113024390A) detailing the synthesis of 3',5'-dichloro-2,2,2-trifluoroacetophenone derivatives provides a transferable framework. For 1-(2,4-dichlorophenyl)-5-fluoronaphthalene, the proposed steps include:

- Preparation of a Grignard Reagent : Magnesium reacts with 2,4-dichlorobromobenzene in tetrahydrofuran (THF) to form the aryl magnesium bromide intermediate.

- Nucleophilic Addition : The Grignard reagent reacts with 5-fluoronaphthalene-1-carbaldehyde, followed by acid quenching to yield the target compound.

Optimization Parameters

- Temperature Control : Maintaining temperatures between 20–30°C during reagent addition minimizes side reactions (e.g., Wurtz coupling).

- Solvent System : THF enhances reagent solubility, while dichloromethane may improve electrophilic reactivity in subsequent steps.

- Acid Quenching : Hydrochloric acid (5–10 wt%) achieves efficient protonation without hydrolyzing sensitive fluorinated groups.

Table 1: Yield Variations in Grignard-Based Syntheses of Analogous Compounds

Friedel-Crafts Alkylation

Reaction Mechanism

Friedel-Crafts alkylation facilitates the introduction of the 2,4-dichlorophenyl group onto the naphthalene ring. Using aluminum chloride (AlCl₃) as a catalyst, 2,4-dichlorobenzyl chloride reacts with 5-fluoronaphthalene in a dichloromethane solvent.

Challenges and Solutions

- Regioselectivity : The fluorine atom at position 5 deactivates the naphthalene ring, directing electrophilic attack to position 1. Excess AlCl₃ (1.5 equivalents) ensures complete activation of the benzyl chloride.

- Side Reactions : Competitive Scholl-type cyclization is suppressed by maintaining low temperatures (0–5°C) and short reaction times (<2 hours).

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between 5-fluoronaphthalen-1-ylboronic acid and 2,4-dichlorophenyl iodide offers a modular approach. Key considerations include:

Industrial-Scale Considerations

Cost-Effective Solvent Recovery

Patents emphasize solvent recycling—e.g., distilling THF from reaction mixtures reduces raw material costs by 30–40%.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient naphthalene ring, activated by fluorine and chlorine substituents, facilitates nucleophilic substitution reactions. The fluorine atom at the 5-position is particularly susceptible to displacement due to its strong electron-withdrawing nature and the stability of the intermediate Meisenheimer complex.

Example Reaction:

Key Factors:

-

Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing ionic intermediates.

-

Catalysts: Phase-transfer catalysts (e.g., TBAB) improve yields in biphasic systems .

Electrophilic Aromatic Substitution (EAS)

The dichlorophenyl group directs electrophiles to specific positions on the naphthalene ring. Nitration and sulfonation preferentially occur at the 4- and 8-positions due to steric hindrance from the bulky 2,4-dichlorophenyl group.

Example Reaction:

Regioselectivity Trends:

| Position | Reactivity | Rationale |

|---|---|---|

| 4 | High | Ortho/para-directing effects of fluorine |

| 8 | Moderate | Steric hindrance from dichlorophenyl |

| 2/6 | Low | Deactivation by chlorine |

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions (e.g., Suzuki, Heck) to form biaryl or alkenyl derivatives. The fluorine atom can act as a leaving group under specific conditions.

Suzuki Coupling Example:

Optimized Conditions:

-

Catalyst: Pd(PPh

)

(5 mol%) -

Base: K

CO -

Temperature: 90–110°C

-

Yield: ~75%

Reductive Dehalogenation

The chlorine atoms on the phenyl ring can be selectively reduced using catalytic hydrogenation or metal-mediated methods.

Hydrodechlorination:

Selectivity Data:

| Reducing Agent | 2-Cl vs. 4-Cl Selectivity |

|---|---|

| Pd/C | 4-Cl > 2-Cl (3:1 ratio) |

| Ni | |

| B | Non-selective |

Halogen Exchange Reactions

Fluorine can undergo exchange with other halogens (e.g., Cl, Br) under radical or ionic conditions.

Radical Bromination:

Mechanism:

Scientific Research Applications

1-(2,4-Dichlorophenyl)-5-fluoronaphthalene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: The compound is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-5-fluoronaphthalene involves its interaction with specific molecular targets. The presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring can influence its reactivity and binding affinity to various biological targets. The compound may interact with enzymes, receptors, or other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 1-(2,4-Dichlorophenyl)-5-fluoronaphthalene with key analogs based on structural features, molecular properties, and applications inferred from the evidence:

Structural and Functional Insights :

Core Aromatic System: The naphthalene core in the target compound distinguishes it from simpler benzene derivatives (e.g., 1-(2,4-Dichloro-5-fluorophenyl)ethanone), offering extended π-conjugation. This may enhance UV-Vis absorption or fluorescence compared to smaller analogs, as seen in dansyl derivatives . Pyrazole-based analogs () lack the fused aromatic system, reducing planarity and altering electronic properties.

This substituent is shared with Chlorfenvinphos metabolites () and pyrazole herbicides (). Fluorine at the 5-position may introduce dipole interactions and metabolic stability, similar to fluorinated dansyl probes ().

Functional Groups :

- Unlike chalcone derivatives () or ester-containing pyrazoles (), the target compound lacks ketone or ester moieties, suggesting divergent reactivity. Its inert aromatic system may favor applications requiring stability under harsh conditions.

Biological Activity

1-(2,4-Dichlorophenyl)-5-fluoronaphthalene is an aromatic hydrocarbon characterized by a naphthalene ring substituted with a dichlorophenyl group and a fluorine atom. Its molecular formula is C13H8Cl2F, with a molecular weight of approximately 291.1 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacology and toxicology.

The unique substitution pattern of 1-(2,4-Dichlorophenyl)-5-fluoronaphthalene contributes to its distinct chemical properties. The presence of chlorine and fluorine atoms enhances its lipophilicity and may influence its interactions with biological targets.

Biological Activity

Research indicates that 1-(2,4-Dichlorophenyl)-5-fluoronaphthalene interacts with various enzymes and receptors, potentially modulating biochemical pathways. Preliminary studies suggest that it may have implications in signal transduction processes, which could be relevant for therapeutic applications.

Interaction Studies

- Binding Affinities : Interaction studies have focused on the compound's binding affinities with specific biological targets. These studies are crucial for understanding its pharmacological effects.

- Preliminary Findings : Initial investigations suggest that the compound may exhibit anti-inflammatory and anticancer properties, though further research is needed to elucidate its mechanisms of action.

Case Studies

Several case studies have explored the biological activity of structurally similar compounds, providing insights into potential applications for 1-(2,4-Dichlorophenyl)-5-fluoronaphthalene.

| Compound | Biological Activity | Study Findings |

|---|---|---|

| 2,3-Dichlorophenylpiperazine | Psychoactive effects | Exhibits varied effects on neurotransmitter systems. |

| 3-Chlorophenylpiperazine | Antimicrobial properties | Effective against specific bacterial strains. |

| 1-Fluoronaphthalene | Metabolic interactions | Metabolized by fungal monooxygenase, indicating biotransformation potential. |

Research Findings

Research has identified several biological activities associated with compounds similar to 1-(2,4-Dichlorophenyl)-5-fluoronaphthalene:

- Anticancer Activity : Compounds containing similar structural motifs have shown significant anticancer activity against various human cancer cell lines (e.g., MCF-7, A549) via MTT assays .

- Anti-inflammatory Properties : Studies indicate potential anti-inflammatory effects, suggesting that this compound could be useful in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-(2,4-Dichlorophenyl)-5-fluoronaphthalene, and how can structural purity be ensured?

- Answer : Synthesis typically involves halogenation and coupling reactions. Fluoronaphthalene intermediates are often prepared via electrophilic substitution, while dichlorophenyl groups may be introduced using Suzuki-Miyaura cross-coupling. Structural purity can be verified via NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substitution patterns and high-resolution mass spectrometry (HRMS) for molecular weight validation. Chromatographic techniques (HPLC/GC-MS) are critical for isolating isomers and removing byproducts .

Q. How should researchers design toxicity screening experiments for halogenated naphthalene derivatives like 1-(2,4-Dichlorophenyl)-5-fluoronaphthalene?

- Answer : Follow OECD guidelines for acute toxicity studies. Use in vitro models (e.g., HepG2 cells) to assess cytotoxicity and metabolic stability. For in vivo studies, prioritize routes relevant to human exposure (oral, inhalation, dermal) and monitor systemic effects (hepatic, renal, respiratory) as outlined in toxicological profiles . Include control groups and dose-response analyses to distinguish compound-specific effects from background noise.

Q. What analytical techniques are most reliable for quantifying environmental persistence of this compound in soil or water?

- Answer : Use gas chromatography coupled with electron capture detection (GC-ECD) for halogenated compounds due to its sensitivity. For degradation studies, employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track transformation products. Environmental half-life can be estimated via OECD 307 biodegradation tests under controlled aerobic/anaerobic conditions .

Advanced Research Questions

Q. How can computational modeling predict the metabolic pathways and potential toxic metabolites of 1-(2,4-Dichlorophenyl)-5-fluoronaphthalene?

- Answer : Utilize in silico tools like ADMET Predictor or SwissADME to simulate Phase I/II metabolism. Density Functional Theory (DFT) calculations can identify reactive sites prone to oxidation or conjugation. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes) and compare with known metabolites of structurally similar compounds .

Q. What experimental strategies resolve contradictions in toxicity data between in vitro and in vivo models for halogenated aromatics?

- Answer : Discrepancies often arise from metabolic differences. Conduct interspecies comparative studies using primary hepatocytes from multiple species (rat, human) to identify metabolic divergences. Incorporate physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro findings to in vivo scenarios. Cross-reference with toxicogenomic databases to pinpoint pathways affected by species-specific enzyme expression .

Q. How can researchers optimize the environmental monitoring of 1-(2,4-Dichlorophenyl)-5-fluoronaphthalene in complex matrices like sediment or biota?

- Answer : Deploy pressurized liquid extraction (PLE) or QuEChERS for sample preparation in lipid-rich matrices. Couple with gas chromatography-triple quadrupole mass spectrometry (GC-QqQ-MS) for high selectivity in detecting low-concentration residues. For biomonitoring, analyze adipose tissue or liver samples due to the compound’s lipophilicity, and validate methods using certified reference materials .

Q. What advanced techniques elucidate the compound’s interaction with biological targets, such as cytochrome P450 enzymes?

- Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. X-ray crystallography of enzyme-ligand complexes provides structural insights into inhibitory mechanisms. Pair with kinetic assays (e.g., fluorometric CYP450 inhibition kits) to determine IC₅₀ values and mode of inhibition (competitive/non-competitive) .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s hepatic toxicity be addressed?

- Answer : Re-evaluate experimental conditions:

- Dose metrics : Ensure administered doses reflect environmentally/occupationally relevant levels.

- Temporal factors : Acute vs. chronic exposure may yield divergent results.

- Model selection : Primary human hepatocytes may better replicate human toxicity than rodent models.

- Confounders : Control for coexposure to other xenobiotics in environmental samples .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.